D-(2-~13~C)果糖呋喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

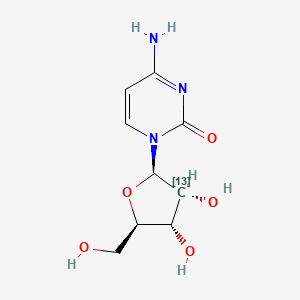

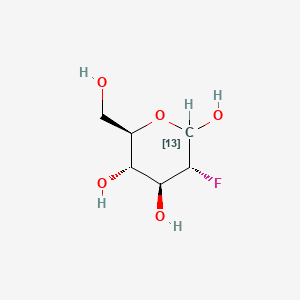

D-(2-~13~C)Fructofuranose is a type of monosaccharide with the molecular formula C6H12O6 . It is functionally related to D-fructofuranose .

Synthesis Analysis

The synthesis of D-Fructofuranose-linked Chitin Oligosaccharides was achieved using the transglycosylation reaction catalyzed by β-N-acetylhexosaminidase of Stenotrophomonas maltophilia . The structures of these oligosaccharides were confirmed by comparing instrumental analysis data of fragments obtained by enzymatic hydrolysis and acid hydrolysis of them with known data of these fragments .Molecular Structure Analysis

The molecular structure of D-(2-~13~C)Fructofuranose consists of a six-membered ring with the molecular formula C6H12O6 . The structure includes three defined atom stereocenters and one undefined atom stereocenter .Chemical Reactions Analysis

Invertases, which include D-(2-~13~C)Fructofuranose, catalyze the hydrolysis of sucrose to glucose and fructose . This reaction is irreversible and plays a key role in primary metabolism and plant development .Physical And Chemical Properties Analysis

D-(2-~13~C)Fructofuranose has a molecular weight of 181.15 g/mol, a topological polar surface area of 110 Ų, and a complexity of 162 . It has five hydrogen bond donors and six hydrogen bond acceptors .科学研究应用

Food Industry: Sweetener Development

D-(2-13C)Fructofuranose can be utilized in the food industry as a low-calorie sweetener. Its structural similarity to sucrose makes it a potential substitute with lower caloric content, contributing to healthier food options .

Pharmaceuticals: Drug Formulation

In pharmaceuticals, D-(2-13C)Fructofuranose may serve as a stabilizing agent for certain drugs, enhancing their shelf life and efficacy. Its properties could be harnessed to improve drug delivery systems .

Biotechnology: Enzyme Substrate

This compound can act as a substrate for various enzymatic reactions in biotechnological applications, such as the production of prebiotic oligosaccharides, which have numerous health benefits .

Nutrition: Dietary Supplements

As a component of dietary supplements, D-(2-13C)Fructofuranose could be used to enhance the nutritional value of foods, particularly in the development of functional foods that support digestive health .

Agriculture: Crop Enhancement

In agriculture, this compound might be applied to improve the nutritional quality of crops. It could be used to increase the fructan content in plants, which is beneficial for both human consumption and plant health .

Environmental Science: Biodegradable Materials

D-(2-13C)Fructofuranose could be explored for creating biodegradable materials, contributing to environmental sustainability. Its potential for biotransformation into eco-friendly products is a promising area of research .

Chemical Synthesis: Organic Synthesis Intermediate

This fructofuranose isotope could be used as an intermediate in organic synthesis, aiding in the creation of complex molecules for research and industrial purposes .

Analytical Chemistry: Tracer Studies

In analytical chemistry, D-(2-13C)Fructofuranose can be employed in tracer studies to track metabolic pathways and understand biochemical processes due to its 13C label, which is detectable using spectroscopic methods .

作用机制

Target of Action

D-(2-~13~C)Fructofuranose primarily targets enzymes such as invertases, inulinases, and levanases . These enzymes play a crucial role in the hydrolysis of certain saccharides, particularly those involved in the metabolism of fructose.

Mode of Action

The compound interacts with its targets by being a substrate for these enzymes. Specifically, invertases act on sucrose to release D-fructofuranose . The released D-fructofuranose has the β-configuration, indicating that the compound undergoes a structural change during this enzymatic interaction .

Biochemical Pathways

D-(2-~13~C)Fructofuranose is involved in the biochemical pathway of fructose metabolism. In this pathway, inulin fructotransferase (IFTase) first converts inulin to III-type difructose anhydride (DFA-III), which has many beneficial physiological functions . This conversion is a key step in the energy provision process for organisms .

Pharmacokinetics

They reach the colon intact, where they are fermented by the intestinal microbiota .

Result of Action

The action of D-(2-~13~C)Fructofuranose results in the production of β-D-fructofuranose The production of β-D-fructofuranose is significant as it indicates the successful hydrolysis of sucrose by invertases .

Action Environment

The action of D-(2-~13~C)Fructofuranose is influenced by environmental factors such as pH and temperature. For instance, the enzyme invertase displays the highest catalytic activity for DFA III at pH 5.5 and 55°C . Therefore, the efficacy and stability of D-(2-~13~C)Fructofuranose’s action may vary depending on these environmental conditions.

未来方向

属性

IUPAC Name |

(3S,4S,5R)-2,5-bis(hydroxymethyl)(213C)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-STNXCDFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C](O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746023 |

Source

|

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117013-19-1 |

Source

|

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)